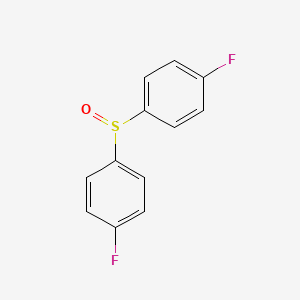

Bis(4-fluorophenyl) sulfoxide

Übersicht

Beschreibung

Bis(4-fluorophenyl) sulfoxide: is an organic compound with the molecular formula C₁₂H₈F₂OS. It is a white crystalline solid with a characteristic aromatic odor. This compound is primarily used in organic synthesis as a catalyst and a ligand for transition metals. It also finds applications in the production of fluorescent materials and optoelectronic devices .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bis(4-fluorophenyl) sulfoxide can be synthesized through the oxidation of 4-fluorophenyl sulfide using various oxidizing agents. One common method involves the use of urea-hydrogen peroxide adduct (UHP) and cyanuric chloride in acetonitrile at room temperature . The reaction typically proceeds as follows: [ \text{4-Fluorophenyl sulfide} + \text{UHP} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound often involves the use of transition metal catalysts to facilitate the oxidation process. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(4-fluorophenyl) sulfoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.

Reduction: Reduction of the sulfoxide can yield the original sulfide.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products Formed:

Oxidation: Bis(4-fluorophenyl) sulfone.

Reduction: 4-Fluorophenyl sulfide.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Bis(4-fluorophenyl) sulfoxide serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are utilized in various catalytic cycles that facilitate organic transformations, making the compound valuable in synthetic chemistry.

Biological Imaging

The compound is being investigated for its potential as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes at the cellular level.

Medicinal Chemistry

This compound has shown promise as a dopamine transporter inhibitor , which may have implications for treating neuropsychiatric disorders such as attention deficit hyperactivity disorder (ADHD). Studies indicate that modifications to its structure can enhance its selectivity and efficacy against dopamine and serotonin transporters.

Antimicrobial Activity

Research has revealed that this compound exhibits antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its derivatives have been tested for growth inhibition, showing significant activity with minimal inhibitory concentrations (MICs) as low as 0.78 μg/mL against resistant strains .

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Coordination Chemistry | Acts as a ligand for transition metals in catalytic processes |

| Biological Imaging | Functions as a fluorescent probe for cellular imaging |

| Medicinal Chemistry | Investigated for use as a dopamine transporter inhibitor |

| Antimicrobial Activity | Exhibits antibacterial properties against MRSA and other strains |

Table 2: Antimicrobial Activity of Derivatives

| Compound | Target Strain | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus ATCC 33592 | 0.78 |

| Fluorinated derivative | B. subtilis | 1.56 |

| Chloro-substituted derivative | S. epidermidis | 3.125 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound and its derivatives against multiple bacterial strains. The findings indicated that certain derivatives significantly inhibited the growth of MRSA strains, highlighting the compound's potential in developing new antibiotics .

Case Study 2: Neuropharmacological Applications

Research on this compound's role as a dopamine transporter inhibitor demonstrated its potential therapeutic applications in treating disorders associated with dopamine dysregulation. Structural modifications enhanced binding affinity, paving the way for future drug development.

Wirkmechanismus

The mechanism by which Bis(4-fluorophenyl) sulfoxide exerts its effects involves its ability to act as a ligand and form complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used .

Vergleich Mit ähnlichen Verbindungen

Bis(4-fluorophenyl) sulfone: Similar structure but with a sulfone group instead of a sulfoxide.

Bis(4-chlorophenyl) sulfoxide: Similar structure with chlorine substituents instead of fluorine.

Bis(4-hydroxyphenyl) sulfoxide: Similar structure with hydroxyl groups instead of fluorine.

Uniqueness: Bis(4-fluorophenyl) sulfoxide is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in optoelectronic devices and as a ligand in coordination chemistry .

Biologische Aktivität

Bis(4-fluorophenyl) sulfoxide, a compound characterized by its unique structural properties, has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its interaction with various biological targets, structure-activity relationships (SAR), and implications for therapeutic applications.

Chemical Structure and Properties

This compound is derived from the oxidation of bis(4-fluorophenyl) sulfide. Its chemical formula is , and it features a sulfoxide functional group that significantly influences its biological properties. The presence of fluorine atoms enhances lipophilicity and may affect the compound's interaction with biological membranes.

1. Dopamine Transporter Inhibition

Research has indicated that this compound exhibits inhibitory effects on the dopamine transporter (DAT). In a study involving various derivatives, it was found that certain analogues demonstrated improved binding affinities compared to their sulfide counterparts. For instance, one compound in the series showed a DAT affinity () of 23 nM, significantly lower than that of its sulfide analogue, which had a of 230 nM . These findings suggest that modifications to the sulfoxide structure can enhance DAT inhibition, potentially offering therapeutic benefits in treating psychostimulant abuse.

2. Serotonin Transporter Interaction

In addition to DAT, this compound also interacts with the serotonin transporter (SERT). The structure-activity relationship studies have revealed that modifications affecting the sulfoxide group can alter binding affinities at SERT, indicating a complex interplay between molecular structure and biological activity .

3. Sigma Receptor Modulation

Recent studies have highlighted the role of sigma receptors in modulating dopaminergic activity. Compounds similar to this compound have been shown to bind sigma receptors, which may influence their overall pharmacological profile. This modulation could provide insights into developing treatments for conditions like addiction and depression .

Structure-Activity Relationships (SAR)

The SAR studies conducted on this compound derivatives have provided valuable data regarding how structural changes impact biological activity. The introduction of various substituents at different positions on the phenyl rings has been systematically evaluated:

| Compound | DAT Affinity (, nM) | SERT Affinity (, nM) | hERG Affinity Ratio |

|---|---|---|---|

| 3b | 230 | 373 | 28 |

| 14a | 23 | 129 | 30 |

| 15a | 108 | 331 | 3 |

This table illustrates how specific modifications can enhance or diminish affinity for key transporters while also affecting safety profiles related to cardiac ion channels (hERG) .

Case Studies

Several case studies have investigated the pharmacological effects of this compound derivatives:

- Preclinical Models : In rodent models, compounds derived from this compound have shown promise in reducing cocaine and methamphetamine reinforcement behaviors without inducing psychostimulant effects themselves .

- Metabolic Stability : The metabolic stability of these compounds was assessed using human liver microsomes, revealing that while some derivatives exhibited rapid metabolism, others maintained stability suitable for further development .

Eigenschaften

IUPAC Name |

1-fluoro-4-(4-fluorophenyl)sulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2OS/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYKABJIEOOUOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514095 | |

| Record name | 1,1'-Sulfinylbis(4-fluorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-25-5 | |

| Record name | 1,1'-Sulfinylbis(4-fluorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.